2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
Description
This compound features a pyrazole core substituted with a 1,2,4-oxadiazole ring at position 4, a phenylamino group at position 3, and an acetamide moiety at position 1 linked to a 4-isopropylphenyl group. The phenyl and isopropyl groups may enhance lipophilicity, influencing membrane permeability and target binding .
Properties
IUPAC Name |
2-[5-amino-3-anilino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N7O2/c1-18(2)19-13-15-22(16-14-19)30-23(36)17-35-25(29)24(27(33-35)31-21-11-7-4-8-12-21)28-32-26(34-37-28)20-9-5-3-6-10-20/h3-16,18H,17,29H2,1-2H3,(H,30,36)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZVKHYZUPLTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(phenylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 364.41 g/mol. The structure incorporates multiple pharmacophoric elements, including an oxadiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring oxadiazole and pyrazole structures. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that derivatives containing these moieties exhibited significant cytotoxic effects against various cancer cell lines. Notably, compounds similar to the target compound showed IC50 values in the low micromolar range against HeLa and HCT116 cells, indicating strong antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10c | HCT116 | 2.86 |
| 10c | HePG-2 | 1.82 |
| 10c | MCF-7 | 5.55 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- EGFR-Tyrosine Kinase Inhibition : The designed compounds have also been identified as promising inhibitors of EGFR-TK, which is crucial for cancer cell proliferation .
Anti-inflammatory Activity
Beyond anticancer properties, certain derivatives have demonstrated anti-inflammatory effects:
- Inhibition of TNF-a Release : Compounds were tested for their ability to inhibit TNF-a release in LPS-stimulated whole blood, with some derivatives showing more than 97% inhibition at specific concentrations .
Case Studies
Several case studies involving similar compounds provide insight into the biological activity of the target compound:
- Study on Pyrazole Derivatives : A study reported that pyrazole derivatives exhibited significant anticancer activity against multiple cell lines with IC50 values ranging from 0.08 to 12.07 mM .
- Oxadiazole Derivatives : Research on oxadiazole derivatives indicated that modifications at specific positions significantly affected their biological activity. For example, substituents at the 3-position of the phenyl ring influenced cytotoxicity without drastically altering it .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Pyrazole Moiety : Essential for maintaining cytotoxicity.
- Oxadiazole Substituents : The nature and position of substituents on the oxadiazole ring can either enhance or diminish activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a pyrazole-oxadiazole-acetamide scaffold with several analogs. Key differences lie in substituent groups, which modulate electronic, steric, and pharmacokinetic properties:
Key Structural and Functional Differences
- Oxadiazole Substituents : The target compound’s 3-phenyl group (electron-neutral) contrasts with the 4-methoxyphenyl group in and (electron-donating). Methoxy groups may enhance solubility but reduce metabolic stability compared to phenyl .
- Pyrazole Substituents: The target’s 3-phenylamino group likely participates in hydrogen bonding, whereas methylsulfanyl in analogs () may act as a leaving group or influence redox properties .
Inferred Pharmacological Implications
- Antiproliferative Potential: highlights hydroxyacetamide derivatives with antiproliferative activity, suggesting the acetamide moiety’s critical role. The target’s isopropylphenyl group may enhance cytotoxicity compared to chlorobenzyl groups in and .
- Electrostatic Interactions: Computational tools like Multiwfn () and noncovalent interaction analysis () could elucidate differences in π-π stacking (phenyl vs. methoxyphenyl) or hydrogen bonding (phenylamino vs. methylsulfanyl) .
Research Findings and Computational Insights
- Electronic Properties : The 1,2,4-oxadiazole ring’s electron-deficient nature in the target compound may enhance binding to ATP pockets in kinases, similar to analogs in and .
- Solubility and Bioavailability : The isopropyl group in the target compound likely reduces solubility compared to chlorobenzyl analogs but improves lipid membrane permeation .
- Synthetic Feasibility : ’s synthetic routes for hydroxyacetamides (using zeolite catalysts and pyridine) could be adapted for the target compound, though steric hindrance from the isopropyl group may require optimization .
Q & A
Q. Basic
- NMR : -NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm; acetamide carbonyl at δ 165–170 ppm). -NMR confirms heterocyclic carbons and substituents .
- Mass spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
How can reaction conditions be optimized to improve yield and selectivity?
Q. Advanced
- Catalyst screening : Test zeolites (Y-H) or Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for oxadiazole formation.
- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize temperature/pH via ICReDD’s reaction path search methods .
What methodologies are recommended for evaluating its biological activity?
Q. Advanced
- Antiproliferative assays : Use MTT/XTT on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme inhibition : Screen against kinases or oxidoreductases via fluorescence-based activity assays .
- In vivo models : Administer in xenograft mice, monitoring tumor volume and toxicity (dose range: 10–100 mg/kg) .
How should researchers address contradictions in reported biological data?
Q. Advanced
- Dose-response validation : Replicate studies across multiple cell lines with standardized protocols.
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
- Meta-analysis : Cross-reference data with structural analogs (e.g., pyrazole-carbothioamides) to isolate substituent-specific effects .
What safety protocols are essential during handling?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., methylene chloride) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate and dispose via hazardous waste channels .
How can computational tools predict reactivity for derivative synthesis?
Q. Advanced
- Reactivity mapping : Apply DFT to calculate Fukui indices for electrophilic/nucleophilic sites on the pyrazole-oxadiazole core .
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase) and guide functionalization .
What strategies enable regioselective modification of the pyrazole ring?
Q. Advanced
- Protecting groups : Temporarily block the 5-amino group with Boc anhydride to direct substitutions at C-3 or C-4 .
- Cross-coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh) catalysis .
How does solubility vary under different experimental conditions?
Q. Basic
- Polar solvents : Soluble in DMSO (>10 mg/mL) but poorly in water (<0.1 mg/mL).
- pH effects : Protonation of the acetamide NH enhances solubility in acidic buffers (pH 4–6) .
- Stability : Store at –20°C under argon; avoid prolonged exposure to light/heat .
How can molecular docking elucidate its mechanism of action?
Q. Advanced
- Target preparation : Retrieve protein structures (e.g., PDB ID 1XKK) and prepare for docking by removing water/ligands.
- Ligand preparation : Generate 3D conformers of the compound using Open Babel.
- Binding analysis : Compare docking scores (e.g., Glide XP) with known inhibitors to identify key residues (e.g., hinge region interactions in kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
